Boc-Homocys(Trt)-OH
Description
Boc-Homocys(Trt)-OH is a protected amino acid derivative used in peptide synthesis and biochemical research. Its chemical structure features two protective groups:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Peptide Synthesis
Boc-Homocys(Trt)-OH serves as a crucial building block in peptide synthesis, allowing for the formation of peptide bonds while maintaining stability against unwanted side reactions due to its protective groups. This property makes it particularly useful in constructing peptides with specific sequences and functionalities .
Bioconjugation
The compound is utilized in bioconjugation processes, where peptides are linked to other biomolecules for therapeutic or diagnostic purposes. This application is significant in developing targeted drug delivery systems and enhancing the stability of therapeutic peptides .
Protein Engineering
In protein engineering, this compound is employed to design modified proteins that exhibit desired biological functions. The ability to introduce homocysteine residues into protein structures can alter their reactivity and interaction profiles, making them suitable for various applications in biotechnology .
Enzyme Studies
The compound is used in enzyme kinetics studies, particularly in investigating enzyme-substrate interactions. By incorporating this compound into substrates, researchers can analyze how modifications affect enzymatic activity and specificity .
Drug Development
This compound has potential applications in drug development, particularly for peptide-based therapeutics targeting various diseases. Its unique properties allow for the design of drugs that can effectively interact with biological targets while minimizing side effects .
Diagnostics
In diagnostics, this compound can be used to develop assays that detect specific peptides or proteins associated with diseases. Its stability and reactivity make it suitable for creating reliable diagnostic tools .
Case Studies and Research Findings
Recent studies have highlighted the significance of homocysteine derivatives in biological systems:
- A study demonstrated that homocysteine modifications can alter protein structure and function, leading to cytotoxic effects under certain conditions .
- Another investigation focused on the role of cystathionine-β-synthase (CBS), which utilizes homocysteine derivatives like this compound to explore metabolic pathways linked to cardiovascular health .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₈H₃₁NO₄S
- Molecular Weight : 477.62 g/mol
- Solubility : Soluble in DMSO; requires sonication for dissolution .
- Purity : >98% (HPLC-based quality control) .
- Applications : Used as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing homocysteine residues with orthogonal protection .
Protecting Group Strategies
The choice of protecting groups influences compatibility with synthesis protocols and deprotection conditions.

Key Differences :
- Boc vs. Fmoc : Boc requires acidic deprotection, making it suitable for Boc-SPPS, whereas Fmoc (base-labile) is preferred in Fmoc-SPPS due to orthogonal compatibility with acid-labile side-chain protectors .
- Trt Stability : Trt is stable under basic conditions but cleaved by TFA, enabling sequential deprotection in multi-step syntheses .
Solubility and Handling
Solubility impacts reaction efficiency and purification.
Notable Findings:
- This compound requires DMSO for dissolution, which may complicate coupling in SPPS due to viscosity .
- Fmoc-His(Trt)-OH solubility is enhanced in NMP/DCM mixtures, improving coupling efficiency in manual and microwave-assisted syntheses .
Purity and Analytical Methods
Purity is critical for minimizing side reactions in peptide synthesis.
Quality Control Insights :
- Fmoc-Cys(Trt)-OH exhibits impurities like Trt-Cl (0.052%) and Fmoc-Osu (0.233%), requiring strict pH control during synthesis .
- Chiral HPLC methods effectively resolve D/L enantiomers in Fmoc-His(Trt)-OH, ensuring stereochemical integrity .
This compound :
- Used in SPPS for homocysteine incorporation, enabling disulfide bond formation post-deprotection .
- Example: Synthesis of cystine-knot peptides requiring orthogonal protection .
Fmoc-Cys(Trt)-OH :
- Applied in pH-responsive drug delivery systems (e.g., ATN-FFPFF-ATN copolymer for breast cancer therapy) .
- Fluorescence-based detection of antibiotics (e.g., oxygenfloxacin via Förster resonance energy transfer) .
Fmoc-His(Trt)-OH :
- Critical for synthesizing immunogenic peptides (e.g., bursin triptide, Lys-His-Gly-NH₂) .
- Optimized via central composite design for >80% yield in SPPS .
Preparation Methods
Resin Loading and Initial Coupling
The patent WO2017165676A1 details a optimized SPPS approach using 2-chlorotrityl chloride resin:
- Resin activation : 2-Chlorotrityl chloride resin (1.0 mmol/g loading) pretreated with DCM/NMP (1:1)
- First coupling :
- Fmoc deprotection : 20% piperidine/DMF (3 × 4 min)
This protocol achieves >98% coupling efficiency as verified by Kaiser test.
Homocysteine Incorporation
Critical parameters for this compound incorporation:
Coupling conditions :
Side reaction mitigation :
- Strict oxygen exclusion (argon atmosphere)
- 0.1 M DTT in coupling solution prevents disulfide formation
Solution-Phase Synthesis Alternatives
Fragment Condensation Approach
The PMC2929572 study demonstrates solution-phase synthesis for specialized applications:
- Fragment preparation :
- This compound (3.0 equiv)
- HOBt (2.0 equiv)/DIC (2.0 equiv) in DMF
- 4 hr activation at 0°C
- Coupling :
This method yields 82-85% crude product, requiring subsequent purification.
Deprotection Strategy Optimization
Global Deprotection Cocktails
The ACS Omega study (2021) compares cleavage mixtures:
| Cocktail Composition | Purity (%) | Impurity a (%) | Impurity b (%) |
|---|---|---|---|
| TFA/H₂O/TIS/DODT (72:7:7:14) | 61.5 | 4.1 | 1.8 |
| TFA/H₂O/TIS/DODT (60:10:10:20) | 57.1 | 3.6 | 1.0 |
Optimal results achieved with TFA/H₂O/TIS/DODT (91:2.3:2.3:4.4) providing:
Stepwise Deprotection
For orthogonal protection schemes:
- Boc removal : 50% TFA/DCM (2 × 10 min)
- Trt removal : 1% TFA/TIS/DCM (3 × 15 min)
This sequential approach maintains 94% thiol integrity versus 78% with single-step deprotection.
Purification and Analysis
HPLC Purification Parameters
| Column | Mobile Phase | Gradient | Retention Time |
|---|---|---|---|
| C18 (5μm) | A: 0.1% TFA/H₂O | 5-65% B | 14.2 min |
| B: 0.1% TFA/ACN | over 30 min |
This method resolves this compound from des-Trp (ΔRt = 2.3 min) and oxidized byproducts.
Mass Spectrometry Characterization
- ESI-MS : m/z 478.3 [M+H]⁺ (calc. 477.6)
- MS/MS fragmentation :
Process Scale-Up Considerations
Cost Optimization Table
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| This compound | $28/g | $19/g |
| Solvent Consumption | 50 mL/g | 12 mL/g |
| Cycle Time | 8 hr | 5.5 hr |
Scale-up reduces production costs by 32% through solvent recovery and automated handling.
Q & A
Q. Basic Research Focus
- HPLC : Use C18 columns with UV detection at 220 nm to monitor purity.
- Mass Spectrometry (MS) : Confirm molecular weight (MW: 613.8 g/mol) and detect side products like β-elimination derivatives .
- Chiral Chromatography : Resolve enantiomers to verify stereochemical integrity .
Advanced Research Insight
High-resolution LC-MS/MS can quantify trace racemization (<0.1%) by analyzing diastereomeric byproducts. Circular dichroism (CD) spectroscopy provides additional confirmation of chiral stability under varying pH and temperature .
How can researchers design experiments to troubleshoot aggregation during this compound incorporation into hydrophobic peptide sequences?
Basic Research Focus
Aggregation is mitigated by:
- Solvent Optimization : Use DCM:DMF (1:1) or add chaotropic agents (e.g., urea).
- Coupling Temperature : Perform reactions at 4°C to reduce hydrophobic interactions.
Advanced Research Insight
Microfluidics-based synthesis (e.g., continuous flow systems) reduces aggregation by enhancing mixing efficiency, as demonstrated for Boc-Cys(Trt)-OH in nanoparticle fabrication . Dynamic light scattering (DLS) monitors particle size changes during synthesis.
What strategies mitigate β-elimination side reactions when using this compound in prolonged synthesis conditions?
Basic Research Focus
β-elimination is minimized by:
- Reduced Reaction Time : Limit coupling steps to ≤2 hours.
- Low-Temperature Activation : Perform reactions at 0–4°C.
Advanced Research Insight
Kinetic profiling reveals that β-elimination correlates with base strength and solvent polarity. DOE approaches optimize reagent stoichiometry (e.g., HOBt:DIPCDI ratios) to balance coupling efficiency and side reaction suppression .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

